Thozalinone

Catalog No.
S545270
CAS No.
655-05-0
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thozalinone

CAS Number

655-05-0

Product Name

Thozalinone

IUPAC Name

2-(dimethylamino)-5-phenyl-1,3-oxazol-4-one

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3

InChI Key

JJSHYECKYLDYAR-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

Thozalinone; Tozalinone; Stimsen; CL-39808; CL 39808; CL39808;

Canonical SMILES

CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2

Description

The exact mass of the compound Thozalinone is 204.0899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170962. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Thozalinone, also known as 2-dimethylamino-5-phenyl-2-oxazolin-4-one, is a psychostimulant compound that has been primarily utilized in Europe as an antidepressant and anorectic agent. It is classified as a dopaminergic stimulant, which indicates its mechanism of action involves the release of dopamine, with some influence on norepinephrine levels. Unlike many other stimulants, thozalinone is reported to have a low potential for abuse, making it a subject of interest in pharmacological research . The molecular formula for thozalinone is C₁₁H₁₂N₂O₂, with a molar mass of approximately 204.23 g/mol .

That are crucial for its synthesis and biological activity. The primary reaction involves the formation of thozalinone from ethyl mandelate and dimethylcyanamide in the presence of sodium hydride, which acts as a strong base. This reaction includes the abstraction of an alcohol proton, leading to the formation of an intermediate that subsequently cyclizes to yield thozalinone .

Thozalinone exhibits notable pharmacological properties. It has been shown to increase dopamine synthesis in the brain, which is significant for its stimulant effects. The compound's action is similar to that of amphetamines and imipramine but with distinct differences that may reduce side effects associated with these other stimulants . Thozalinone has also been studied for its effects on appetite suppression and motor activity enhancement in various animal models .

The synthesis of thozalinone typically involves the following steps:

  • Base Treatment: Sodium hydride is used to deprotonate ethyl mandelate.
  • Nucleophilic Attack: The resulting oxyanion attacks dimethylcyanamide, forming an intermediate.
  • Cyclization: Intramolecular cyclization occurs, resulting in the formation of thozalinone.

This method highlights the importance of strong bases and specific reactants in producing thozalinone effectively .

Thozalinone has been investigated for several applications:

  • Antidepressant: Primarily used in Europe for treating depression.
  • Appetite Suppressant: Studied for its potential use in weight management.
  • Parkinsonism Treatment: Research indicates it may enhance dopamine turnover rates in patients with Parkinson's disease .

Despite its potential benefits, thozalinone has not received approval for use in the United States, and further research is needed to fully understand its efficacy and safety profile .

Studies on thozalinone's interactions indicate it may have synergistic effects when combined with other central nervous system stimulants. Its unique profile allows it to enhance dopaminergic activity without significantly increasing norepinephrine levels compared to traditional stimulants like amphetamines. This distinction could lead to fewer side effects related to cardiovascular stimulation .

Thozalinone can be compared with several similar compounds based on their chemical structure and pharmacological effects:

CompoundStructure TypePrimary UseDopaminergic ActivityAbuse Potential
ThozalinoneOxazoline derivativeAntidepressantModerateLow
PemolinePiperidine derivativeAttention Deficit DisorderHighModerate
FenozoloneBenzodiazepine derivativeAntidepressantModerateLow
AmphetaminePhenethylamine derivativeStimulantHighHigh

Uniqueness of Thozalinone

Thozalinone is unique due to its balanced dopaminergic activity combined with a lower risk of abuse compared to traditional stimulants like amphetamine and pemoline. Its specific mechanism may offer therapeutic advantages in treating conditions like depression without the heightened risks associated with more potent stimulants .

Thozalinone, initially designated under the developmental code CL-39808, emerged from mid-20th-century psychopharmacological research aimed at identifying novel central nervous system (CNS) stimulants with reduced abuse potential. Synthesized in the early 1960s by researchers at American Cyanamid Company, its discovery was rooted in structural modifications of existing oxazolone derivatives. The compound’s synthesis pathway, first patented in 1962 (US Patent 3,037,990), involved a base-catalyzed condensation of dimethylcyanamide with ethyl mandelate, followed by intramolecular cyclization. This method yielded a racemic mixture due to the chiral nature of the mandelate precursor.

Early pharmacological profiling revealed thozalinone’s unique dopaminergic activity, distinguishing it from contemporaneous stimulants like amphetamine. By the 1970s, it was marketed in Europe under the brand name Stimsen as an antidepressant, though its therapeutic applications later expanded to include experimental use in Parkinson’s disease management.

Historical Research Trajectory and Scientific Evolution

Thozalinone’s research trajectory reflects broader trends in psychostimulant development. Initial studies in the 1960s focused on its stimulant properties, with Bernstein and Latimer (1968) demonstrating its ability to enhance dopamine synthesis in rodent models. Subsequent work by Lindberg and Pedersen (1968) elucidated its partial norepinephrine-releasing effects, positioning it as a hybrid agent within the monoaminergic stimulant class.

The 1970s marked a pivotal shift when Gray and Edward (1972) patented its use for Parkinsonian tremor and rigidity, leveraging its dopaminergic action to address extrapyramidal symptoms. This application, however, remained exploratory due to the concurrent rise of levodopa therapies. By the 1980s, clinical interest waned as newer antidepressants and stimulants dominated the market, though thozalinone retained niche relevance in comparative pharmacological studies.

Nomenclature Systems and Chemical Classification

Thozalinone’s systematic IUPAC name is 2-(dimethylamino)-5-phenyl-1,3-oxazol-4-one, reflecting its oxazolone core substituted with a dimethylamino group at position 2 and a phenyl ring at position 5. Its CAS Registry Number, 655-05-0, and molecular formula (C₁₁H₁₂N₂O₂) are standardized across chemical databases.

PropertyValueSource
Molecular Weight204.23 g/mol
Melting Point133–136°C
Chiral ConfigurationRacemic mixture
Solubility (DMSO)25 mg/mL (122.41 mM)

Classified as a substituted oxazolone, thozalinone belongs to the aminorex analogue family, sharing structural homology with pemoline but distinct in its lack of a β-keto group.

Chronological Development in Psychostimulant Research

Thozalinone’s development coincided with a paradigm shift in psychostimulant research, emphasizing receptor-specific modulation over broad monoaminergic activation. Key milestones include:

  • 1960s: Validation of dopaminergic selectivity, contrasting with amphetamine’s dual norepinephrine-dopamine action.
  • 1970s: Exploration in Parkinson’s disease, capitalizing on dopamine synthesis enhancement.
  • 1980s–2000s: Marginalization in favor of SSRIs and methylphenidate, though retained as a reference compound in abuse potential studies due to its purported low addiction liability.

Its synthesis method, detailed in US Patent 3,037,990, became a template for later oxazolone derivatives, influencing the design of compounds like fenozolone. Thozalinone’s legacy persists in neuropharmacology textbooks as an example of structurally atypical stimulants with circumscribed clinical utility.

Thozalinone, with the International Union of Pure and Applied Chemistry name 2-(dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one and Chemical Abstracts Service registry number 655-05-0, represents a significant compound in the oxazolin-4-one class of heterocycles [2]. The molecular formula C₁₁H₁₂N₂O₂ corresponds to a molecular weight of 204.23 grams per mole, featuring a dimethylamino group at position 2 and a phenyl substituent at position 5 of the oxazolin-4-one core structure [3] [4].

The primary synthetic methodology for thozalinone preparation follows a classical three-step approach that has been extensively documented in patent literature and scientific publications [5] . This methodology represents one of the most efficient and widely adopted routes for constructing the oxazolin-4-one framework, particularly when starting from readily available mandelic acid derivatives .

The synthetic strategy leverages the inherent reactivity of ethyl mandelate toward strong bases, enabling the formation of nucleophilic alkoxide intermediates that subsequently engage in cyclization reactions [8]. This approach has proven particularly effective due to its operational simplicity, moderate reaction conditions, and consistently reproducible yields across various laboratory settings [9] [5].

Alternative synthetic pathways have been explored, including modifications that employ different base systems, electrophilic partners, and cyclization conditions [10]. These alternative routes often target improved atom economy, reduced reaction times, or enhanced selectivity, though the classical sodium hydride-mediated approach remains the most commonly employed methodology [12].

Sodium Hydride-Mediated Synthesis from Ethyl Mandelate

The sodium hydride-mediated synthesis represents the cornerstone methodology for thozalinone preparation, utilizing ethyl mandelate with Chemical Abstracts Service number 774-40-3 as the primary starting material [5] . Sodium hydride functions as a strong base to abstract the alcohol proton from the secondary alcohol functionality of ethyl mandelate, generating a highly nucleophilic alkoxide anion [13].

The deprotonation step requires anhydrous conditions to prevent competitive reactions with moisture, as sodium hydride is highly reactive toward protic solvents [13]. Typical reaction conditions employ 1.2 equivalents of sodium hydride relative to ethyl mandelate, ensuring complete deprotonation while minimizing side reactions [14]. The reaction proceeds rapidly at room temperature, with complete conversion typically achieved within 30 minutes to 1 hour .

Formation of the alkoxide anion results in a significant increase in nucleophilicity at the oxygen center, enabling subsequent nucleophilic attack on electrophilic carbon centers [8]. The resulting oxyanion intermediate exhibits enhanced reactivity toward carbonyl compounds and related electrophiles, setting the stage for the subsequent dimethylcyanamide addition step [9].

Temperature control during the deprotonation step proves critical for optimal yields and selectivity [14]. While room temperature conditions are generally sufficient, some procedures benefit from initial cooling to 0°C followed by gradual warming to ambient temperature [15]. This temperature profile helps minimize competing reactions and ensures clean formation of the desired alkoxide intermediate [13].

Dimethylcyanamide Reaction Mechanisms

Dimethylcyanamide, bearing Chemical Abstracts Service number 1467-79-4, serves as the key electrophilic component in thozalinone synthesis [5] . The mechanism of dimethylcyanamide addition involves nucleophilic attack by the alkoxide anion generated in the previous step, targeting the electrophilic carbon of the nitrile group [16] [17].

The nucleophilic addition proceeds through a tetrahedral intermediate formation, where the alkoxide oxygen attacks the nitrile carbon while simultaneously forming a new carbon-oxygen bond [16]. This intermediate represents a crucial stage in the overall transformation, as its stability and subsequent reactivity determine the efficiency of the cyclization step [17].

Dimethylcyanamide exhibits pronounced electrophilic character at the nitrile carbon due to the electron-withdrawing nature of the nitrogen substituents [16]. The dimethylamino group enhances the electrophilicity through resonance stabilization of the resulting intermediate, facilitating nucleophilic attack by the alkoxide anion [17].

Reaction conditions for the dimethylcyanamide addition typically employ slight excess of the electrophile, commonly 1.1 to 1.2 equivalents relative to ethyl mandelate . This stoichiometric ratio ensures complete consumption of the alkoxide intermediate while minimizing waste of the dimethylcyanamide reagent [5].

The addition reaction proceeds smoothly under mild conditions, typically at room temperature or slightly elevated temperatures up to 50°C . Prolonged reaction times or elevated temperatures can lead to competing side reactions, including decomposition of the dimethylcyanamide or formation of undesired oligomeric products [16].

Intramolecular Cyclization Processes

The intramolecular cyclization step represents the rate-determining phase in thozalinone synthesis, involving ring closure through elimination of alcohol to form the characteristic oxazolin-4-one structure [5] . This cyclization occurs spontaneously following dimethylcyanamide addition, driven by the favorable thermodynamics of five-membered ring formation [18] [19].

The cyclization mechanism involves intramolecular nucleophilic attack by the nitrogen atom of the intermediate on the ester carbonyl carbon, forming a new carbon-nitrogen bond while simultaneously eliminating ethanol . This process creates the critical oxazolin-4-one ring system that defines the thozalinone structure [5].

Ring formation benefits from the proximity effect, where the nitrogen nucleophile and ester electrophile are held in close spatial arrangement by the intermediate structure [18]. This geometrical constraint significantly accelerates the cyclization rate compared to intermolecular alternatives and ensures high selectivity for the desired five-membered ring product [19].

Temperature optimization proves crucial for efficient cyclization, with most procedures employing temperatures between room temperature and reflux conditions . Higher temperatures generally accelerate the cyclization rate but may also promote competing decomposition pathways [18]. Optimal conditions typically involve gradual heating from room temperature to 60-80°C over several hours [19].

Solvent selection significantly influences cyclization efficiency, with aprotic solvents generally providing superior results compared to protic alternatives [18]. Common solvent choices include tetrahydrofuran, dimethylformamide, and dimethoxyethane, which provide adequate solvation without interfering with the cyclization mechanism [19].

Alternative Synthetic Routes

Beyond the classical sodium hydride-mediated approach, several alternative synthetic routes have been developed for thozalinone preparation, each offering distinct advantages in terms of reaction conditions, substrate scope, or operational convenience [20] [21]. These alternative methodologies often target specific limitations of the standard procedure or seek to improve overall synthetic efficiency [22] [23].

Potassium tert-butoxide has emerged as an effective alternative base system, offering enhanced solubility in organic solvents and reduced sensitivity to moisture compared to sodium hydride [15]. This base system enables reactions to proceed under milder conditions while maintaining comparable yields and selectivity [20].

Microwave-assisted synthesis represents another significant advancement, enabling substantial reduction in reaction times from hours to minutes while maintaining or improving product yields [18] [19]. The microwave approach typically employs modified reaction conditions, including the use of ionic liquids or polar aprotic solvents that efficiently absorb microwave radiation [20].

Flow chemistry methodologies have been explored for continuous production of thozalinone, offering advantages in terms of scalability, heat transfer, and reaction control [21]. These approaches typically employ microreactor systems that enable precise control of residence time, temperature, and mixing efficiency [23].

Enzymatic approaches have been investigated as environmentally benign alternatives to traditional chemical synthesis [24]. While these methods offer superior selectivity and milder reaction conditions, they often suffer from limited substrate scope and reduced reaction rates compared to chemical alternatives [22].

Purification and Isolation Techniques

Purification of thozalinone typically employs recrystallization as the primary method, taking advantage of the compound's favorable crystallization properties [10] [25]. The standard procedure involves dissolution of the crude product in a suitable solvent system followed by controlled cooling to induce crystal formation [26].

Common recrystallization solvents include ethanol, methanol, and isopropanol, often used as single solvents or in combination with water or other co-solvents [10]. The choice of solvent system depends on the specific impurity profile of the crude material and the desired crystal morphology [25].

Recrystallization conditions typically involve heating the crude material in the chosen solvent to complete dissolution, followed by gradual cooling to room temperature and further cooling to 0-5°C if necessary [10]. Multiple recrystallizations may be required to achieve the desired purity level, particularly when targeting pharmaceutical-grade material [25].

Column chromatography represents an alternative purification approach, particularly useful when recrystallization proves insufficient or when analytical-grade purity is required [10]. Silica gel chromatography using ethyl acetate-hexane gradient systems typically provides effective separation of thozalinone from related impurities [27].

High-performance liquid chromatography serves as both an analytical tool and a preparative purification method [10]. Reverse-phase chromatography using water-acetonitrile or water-methanol gradient systems enables high-resolution separation and can achieve purities exceeding 99% [27].

Green Chemistry Approaches to Thozalinone Synthesis

Green chemistry principles have been increasingly applied to thozalinone synthesis, focusing on atom economy, waste reduction, and the use of environmentally benign reagents and solvents [20] [24]. These approaches seek to minimize the environmental impact of the synthetic process while maintaining or improving efficiency and selectivity [28] [29].

Solvent-free reaction conditions have been explored as a means of eliminating organic solvent waste [20]. These methodologies typically employ solid-state reactions or neat reaction conditions, though they may require modified reaction stoichiometries and temperature control [29].

Water-based reaction systems represent another green chemistry approach, utilizing water as the primary reaction medium [24]. While water compatibility requires careful optimization due to the sensitivity of some reagents, successful water-based procedures offer significant environmental advantages [28].

Catalyst recycling and reuse strategies have been developed to minimize reagent waste [20]. These approaches often employ heterogeneous catalysis systems that enable easy separation and recovery of the catalytic materials [29].

Microwave-assisted synthesis combines improved reaction efficiency with reduced energy consumption, representing a dual benefit from both productivity and environmental perspectives [20]. The enhanced reaction rates achievable under microwave conditions often enable reduced reaction times and temperatures compared to conventional heating [28].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

204.089877630 g/mol

Monoisotopic Mass

204.089877630 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

68X5932947

Other CAS

655-05-0

Wikipedia

Thozalinone

Dates

Last modified: 08-15-2023
1: Yen-Koo HC, Davis DA, Balazs T. Inhibition of dopaminergic agonist-induced gnawing behavior by neuroleptic drugs in mice. Drug Chem Toxicol. 1985;8(6):495-502. PubMed PMID: 2868876.
2: Gielsdorf W. Determination of the psychostimulants pemoline, fenozolone and thozalinone in human urine by gas chromatography/mass spectrometry and thin layer chromatography. J Clin Chem Clin Biochem. 1982 Feb;20(2):65-8. PubMed PMID: 6121837.
3: Yen-Koo HC, Balazs T. Detection of dopaminergic supersensitivity induced by neuroleptic drugs in mice. Drug Chem Toxicol. 1980;3(2):237-47. PubMed PMID: 6112126.
4: Leite AC, Liepen LL, Costa VP. [Clinical trial of Stimsem Thozalinone in the treatment of obese patients]. Rev Bras Med. 1971 Sep;28(9):475-8. Portuguese. PubMed PMID: 5139648.
5: Berstein BM, Latimer CN. Behavioral facilitation: the interaction of imipramine and desipra- mine with amphetamine, alpha-pipradrol, methylphenidate, and thozalinone. Psychopharmacologia. 1968;12(4):338-45. PubMed PMID: 4385109.
6: Gallant DM, Bishop MP, Scrignar CB, Hornsby L, Moore B, Inturrisi BB. A double-blind study of thozalinone (C1 39,808) in depressed outpatients. Curr Ther Res Clin Exp. 1966 Dec;8(12):621-2. PubMed PMID: 4962734.
7: Greenblatt EN, Osterberg AC. Some pharmacologic properties of thozalinone, a new excitant. Toxicol Appl Pharmacol. 1965 Jul;7(4):566-78. PubMed PMID: 4378772.

Explore Compound Types